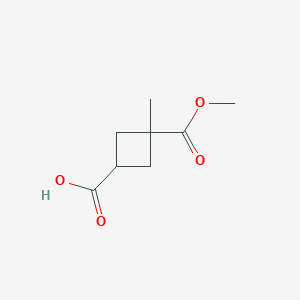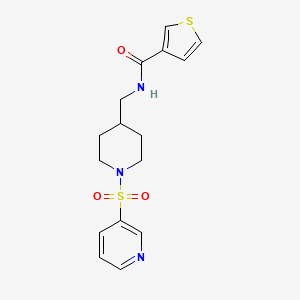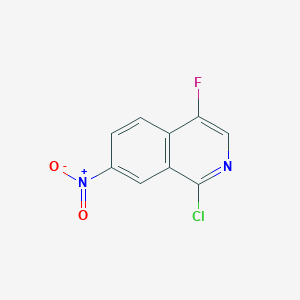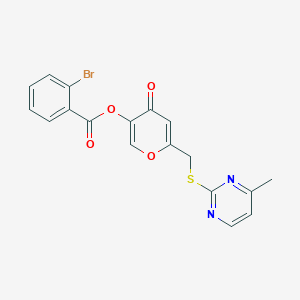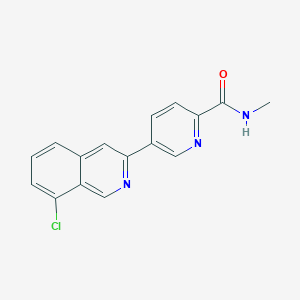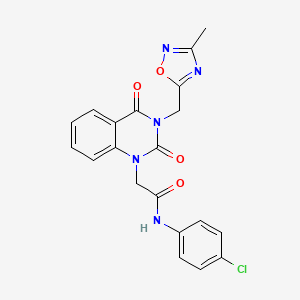
N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Research has synthesized a series of compounds, including those related to the specified chemical structure, demonstrating significant antimicrobial and anticancer activities. These compounds were evaluated for their effectiveness against various microbial strains and cancer cell lines, showing promise as leads for drug development. The studies incorporate molecular docking to predict how these compounds interact with biological targets, aiding in the rational design of new therapeutics (Mehta et al., 2019; Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Further studies on quinazolinone-1,3,4-oxadiazole conjugates have revealed their cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa. These compounds exhibit remarkable cytotoxic activity, highlighting their potential in cancer therapy. Modifications to the quinazolinone ring, such as the introduction of a propyl moiety, have shown to improve cytotoxic activity, suggesting the importance of structural optimization for enhanced efficacy (Hassanzadeh et al., 2019).
Antihistaminic Activity
The synthesis of derivatives containing N-heteryl moiety has been reported, with some compounds displaying in vitro antihistaminic activity. This suggests the potential application of these compounds in treating allergic reactions by modulating histamine receptors (Rao & Reddy, 1994).
Antiviral Efficacy
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice. This indicates the compound's potential in treating viral encephalitis, a severe condition that affects the central nervous system (Ghosh et al., 2008).
Novel Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. Such studies contribute to the discovery of new antimicrobial agents that could address the growing problem of antibiotic resistance (Desai et al., 2007).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-12-22-18(30-24-12)11-26-19(28)15-4-2-3-5-16(15)25(20(26)29)10-17(27)23-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKINFSNKDIHRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
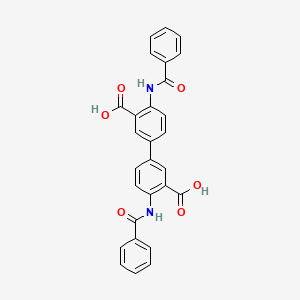
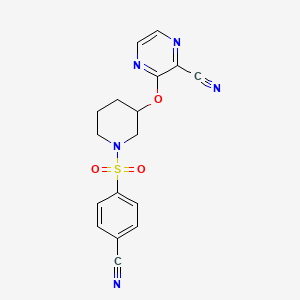
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2372673.png)
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
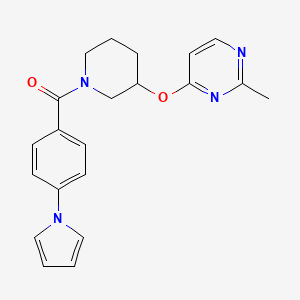
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
